molecular formula C20H36N6O2 B4291078 N',N'-BIS(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YLIDENE)ETHANEDIHYDRAZIDE

N',N'-BIS(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YLIDENE)ETHANEDIHYDRAZIDE

Cat. No.: B4291078
M. Wt: 392.5 g/mol
InChI Key: OFOXJVQRDWBQAL-UHFFFAOYSA-N
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Description

N’~1~,N’~2~-bis(2,2,6,6-tetramethylpiperidin-4-ylidene)ethanedihydrazide is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two 2,2,6,6-tetramethylpiperidin-4-ylidene groups attached to an ethanedihydrazide backbone. It is often used in various scientific and industrial applications due to its stability and reactivity.

Properties

IUPAC Name

N,N'-bis[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N6O2/c1-17(2)9-13(10-18(3,4)25-17)21-23-15(27)16(28)24-22-14-11-19(5,6)26-20(7,8)12-14/h25-26H,9-12H2,1-8H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOXJVQRDWBQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NNC(=O)C(=O)NN=C2CC(NC(C2)(C)C)(C)C)CC(N1)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~2~-bis(2,2,6,6-tetramethylpiperidin-4-ylidene)ethanedihydrazide typically involves the reaction of 2,2,6,6-tetramethylpiperidin-4-ylidene with ethanedihydrazide under controlled conditions. One common method involves the use of a micro fixed-bed reactor packed with a 5% platinum on carbon (Pt/C) catalyst. The reaction is carried out at a temperature of 70°C and a pressure of 2 MPa, with a reaction time of 12 minutes . This method provides a high yield and purity of the desired product.

Industrial Production Methods

In industrial settings, the continuous-flow synthesis method is often employed. This method allows for the efficient production of N’~1~,N’~2~-bis(2,2,6,6-tetramethylpiperidin-4-ylidene)ethanedihydrazide on a large scale. The continuous-flow process enhances mass transfer and significantly reduces reaction time compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~2~-bis(2,2,6,6-tetramethylpiperidin-4-ylidene)ethanedihydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, often using hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, platinum on carbon (Pt/C) catalyst, and various oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

N’~1~,N’~2~-bis(2,2,6,6-tetramethylpiperidin-4-ylidene)ethanedihydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’~1~,N’~2~-bis(2,2,6,6-tetramethylpiperidin-4-ylidene)ethanedihydrazide involves its interaction with various molecular targets and pathways. The compound acts as a stabilizer by reacting with phenolic antioxidants incorporated in polymers. This reaction helps to control heat and prevent degradation of the polymers .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N’~1~,N’~2~-bis(2,2,6,6-tetramethylpiperidin-4-ylidene)ethanedihydrazide include:

Uniqueness

N’~1~,N’~2~-bis(2,2,6,6-tetramethylpiperidin-4-ylidene)ethanedihydrazide is unique due to its specific structure, which provides enhanced stability and reactivity compared to similar compounds. Its ability to act as a stabilizer in various applications makes it a valuable compound in both scientific research and industrial processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N',N'-BIS(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YLIDENE)ETHANEDIHYDRAZIDE
Reactant of Route 2
N',N'-BIS(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YLIDENE)ETHANEDIHYDRAZIDE

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